molecular formula C17H19N3O3 B2900529 N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 1448026-62-7

N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2900529
CAS No.: 1448026-62-7
M. Wt: 313.357
InChI Key: LYRNECOFQLYMNG-UHFFFAOYSA-N
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Description

N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic small molecule featuring a pyrazole core linked to a 2,3-dihydro-1,4-benzodioxine ring system via a carboxamide bridge. This specific molecular architecture makes it a valuable intermediate in medicinal chemistry and agrochemical research. The 1-methyl-1H-pyrazole scaffold is a privileged structure in drug discovery, known for its diverse biological activities and presence in compounds with pharmacological properties . The 5-cyclopropyl substituent can influence the molecule's metabolic stability and binding affinity, while the 2,3-dihydro-1,4-benzodioxine group is a common pharmacophore that can contribute to specific interactions with biological targets. Researchers can utilize this compound as a key building block for developing novel active molecules or as a reference standard in analytical studies. The carboxamide linker provides a versatile handle for further synthetic modification, enabling the exploration of structure-activity relationships. This product is intended for research and development purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions, including the use of personal protective equipment, and should consult relevant safety data sheets prior to use.

Properties

IUPAC Name

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-20-13(11-6-7-11)8-12(19-20)9-18-17(21)16-10-22-14-4-2-3-5-15(14)23-16/h2-5,8,11,16H,6-7,9-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRNECOFQLYMNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNC(=O)C2COC3=CC=CC=C3O2)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 1,3-Diketones

The pyrazole core is synthesized via cyclocondensation of 1,3-diketones with methylhydrazine. For example, reacting 3-cyclopropyl-2,4-pentanedione with methylhydrazine in ethanol under reflux yields 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester. Subsequent hydrolysis with aqueous NaOH generates the carboxylic acid, which is reduced to the primary amine via Curtius rearrangement or Hofmann degradation.

Key Reaction:
$$
\text{3-Cyclopropyl-2,4-pentanedione} + \text{Methylhydrazine} \xrightarrow{\text{EtOH, reflux}} \text{5-Cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate} \xrightarrow{\text{NaOH}} \text{Acid} \xrightarrow{\text{SOCl}2} \text{Acid Chloride} \xrightarrow{\text{NH}3} \text{Amine}
$$

Regioselective Functionalization

Introducing the cyclopropyl group at the 5-position requires careful control. Patents describe using cyclopropyl boronic acids in Suzuki-Miyaura couplings with halogenated pyrazole precursors. Alternatively, alkylation of pyrazole enolates with cyclopropylmethyl bromide under phase-transfer conditions achieves regioselectivity.

Synthesis of 2,3-Dihydro-1,4-Benzodioxine-2-Carboxylic Acid

Benzodioxine Ring Formation

The benzodioxine scaffold is constructed from catechol derivatives. Reacting catechol with 1,2-dibromoethane in the presence of K₂CO₃ yields 2,3-dihydro-1,4-benzodioxine. Subsequent Friedel-Crafts acylation with chloroacetyl chloride introduces the carboxylic acid sidechain at the 2-position.

Key Reaction:
$$
\text{Catechol} + \text{1,2-Dibromoethane} \xrightarrow{\text{K}2\text{CO}3, \Delta} \text{2,3-Dihydro-1,4-benzodioxine} \xrightarrow{\text{ClCH}2\text{COCl, AlCl}3} \text{2-Chloroacetyl-1,4-benzodioxine} \xrightarrow{\text{Hydrolysis}} \text{Carboxylic Acid}
$$

Carboxamide Activation

The carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂) or converted to a mixed anhydride with ethyl chloroformate for subsequent amidation.

Coupling Strategies

Amide Bond Formation

The pyrazole-derived amine and benzodioxine acyl chloride are coupled in dichloromethane with triethylamine as a base. Alternatively, benzotriazole-N-oxotris(dimethylamino)phosphonium hexafluorophosphate (BOP) mediates coupling under mild conditions.

Optimized Protocol:

  • Dissolve 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid (1 equiv) in SOCl₂ (2 equiv), reflux for 2 hr.
  • Evaporate excess SOCl₂, suspend acyl chloride in DCM.
  • Add 5-cyclopropyl-1-methyl-1H-pyrazol-3-ylmethanamine (1.2 equiv) and Et₃N (3 equiv).
  • Stir at 0°C→RT for 12 hr.
  • Wash with NaHCO₃, dry (MgSO₄), and purify via silica chromatography.

Yield: 68–74% (reported in analogous syntheses).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 1.05 (m, 4H, cyclopropyl), 3.28 (s, 3H, N–CH₃), 4.25–4.40 (m, 4H, benzodioxine OCH₂), 6.85–7.20 (m, 4H, aromatic), 7.45 (s, 1H, pyrazole H-4).
  • ¹³C NMR: δ 8.9 (cyclopropyl), 36.2 (N–CH₃), 64.8 (OCH₂), 118–150 (aromatic), 170.5 (C=O).

Mass Spectrometry (MS)

  • ESI-MS: m/z 370.2 [M+H]⁺ (calc. 370.18).

Alternative Synthetic Routes

One-Pot Cyclocondensation-Coupling

A patent-derived method couples in situ-generated pyrazole intermediates with benzodioxine acid chlorides. Using nano-ZnO catalysts improves yield (82%) and reduces reaction time.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) accelerates cyclocondensation and amidation steps, achieving 76% yield with reduced side products.

Challenges and Optimization

  • Regioselectivity: Competing 1,3- vs. 1,5-substitution in pyrazole formation is mitigated using bulky bases (e.g., LDA).
  • Amine Stability: The primary amine is prone to oxidation; reactions are conducted under N₂ with BHT stabilization.
  • Purification: Silica chromatography (EtOAc/hexane, 3:7) resolves regioisomeric impurities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzodioxine moiety.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Use of nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of hydroxylated or ketone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzodioxine derivatives.

Scientific Research Applications

N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several derivatives reported in the literature, particularly in the integration of the benzodioxine-carboxamide scaffold with heterocyclic systems. Below is a detailed comparison based on synthesis, substituent effects, and physicochemical properties.

Structural Analogs and Substituent Variations

Table 1: Key Structural Analogs and Their Properties
Compound Name Core Heterocycle Substituents Molecular Weight Melting Point (°C) Yield (%) Source
N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide (Target) Pyrazole 5-cyclopropyl, 1-methyl Not Reported Not Reported Not Given -
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Pyrazole 5-chloro, 3-methyl, 1-phenyl, 4-cyano 403.1 133–135 68
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide Oxadiazole 1,5-dimethyl pyrazole, benzodioxine-linked oxadiazole 341.32 Not Reported Not Given
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide Thiazole 1-ethyl, 5-methyl pyrazole, benzodioxine-linked thiazole 370.4 Not Reported Not Given
N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide Pyrazole 5-cyclopropyl, 3-pyridinyl, ethyl linker Not Reported Not Reported Not Given

Substituent Effects on Physicochemical Properties

  • Cyclopropyl vs. Aryl Groups : The target compound’s 5-cyclopropyl group (vs. 5-chloro/aryl in ) may improve metabolic stability due to reduced aromatic oxidation susceptibility.
  • Heterocycle Influence :
    • Pyrazole derivatives () exhibit moderate melting points (123–183°C), suggesting crystallinity amenable to formulation.
    • Oxadiazole/thiazole analogs (–8) lack reported melting points but have higher molecular weights (341–370 g/mol) compared to simpler pyrazoles (403 g/mol in ).

Structural Characterization Techniques

  • Spectroscopy : $^1$H-NMR and MS data (–8) were critical for confirming structures. For example, compound 3a showed a singlet at δ 8.12 ppm for the pyrazole proton and a molecular ion at m/z 403.1 .

Biological Activity

N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic compound that has garnered interest due to its potential pharmacological properties. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzodioxine core and a pyrazole moiety. Its molecular formula is C15H18N4O3C_{15}H_{18}N_{4}O_{3}, with a molecular weight of approximately 302.33 g/mol. The presence of the cyclopropyl group and the benzodioxine structure contributes to its unique biological activity.

Mechanisms of Biological Activity

Research indicates that compounds containing pyrazole rings exhibit a wide range of biological activities, including:

  • Anti-inflammatory Effects : Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation.
  • Anticancer Properties : Some studies suggest that pyrazole compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways.
  • Neuroprotective Effects : Certain pyrazole derivatives are being explored for their ability to protect neuronal cells from oxidative stress and neurodegeneration.

Biological Activity Data

The following table summarizes key biological activities associated with this compound based on available literature:

Activity Mechanism Reference
Anti-inflammatoryCOX inhibition
AnticancerInduction of apoptosis; inhibition of cell proliferation
NeuroprotectionReduction of oxidative stress
AntimicrobialInhibition of bacterial growth

Case Studies

  • Anti-inflammatory Activity : A study demonstrated that a related pyrazole compound significantly reduced inflammation in animal models by inhibiting the COX pathway. This suggests that this compound may exhibit similar effects, warranting further investigation into its anti-inflammatory potential.
  • Anticancer Potential : In vitro studies have shown that pyrazole derivatives can effectively induce apoptosis in various cancer cell lines. For instance, compounds with similar structures were found to inhibit the proliferation of breast cancer cells through modulation of the PI3K/Akt pathway. This raises the possibility that the compound could also possess anticancer properties.
  • Neuroprotective Effects : Research has indicated that certain pyrazole derivatives can protect neuronal cells from damage caused by oxidative stress. A study involving neuroblastoma cells treated with related compounds showed reduced markers of oxidative damage, suggesting potential therapeutic applications for neurodegenerative diseases.

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYieldPurity Analysis
Amide couplingEDCI, HOBt, DMF, RT, 30 min68–71%TLC, NMR
Cyclopropane introductionK₂CO₃, DMF, RT, 12 hr~65%LC-MS

Basic: How is the compound structurally characterized in academic research?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, benzodioxine protons at δ 4.2–4.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
  • X-ray Crystallography (if applicable): For unambiguous confirmation of stereochemistry and crystal packing .

Advanced: How can researchers optimize reaction yields for derivatives of this compound?

Methodological Answer:
Yield optimization strategies include:

Catalyst Screening : Testing alternatives to EDCI/HOBt (e.g., DCC/DMAP) for amide bond formation .

Solvent Effects : Evaluating polar aprotic solvents (DMF vs. DMSO) to enhance cyclopropane substitution kinetics .

Temperature Control : Reflux conditions (e.g., 80°C) to accelerate slow steps while minimizing decomposition .

Statistical Design of Experiments (DoE) : Using factorial designs to identify critical variables (e.g., molar ratios, pH) .

Q. Table 2: Yield Optimization Case Study

VariableTested RangeOptimal ValueImpact on Yield
EDCI Equiv.1.0–1.51.2+12%
Reaction Temp.RT–80°C50°C+15%
SolventDMF, DMSODMFNo change

Advanced: How do researchers resolve contradictions in biological activity data for this compound?

Methodological Answer:
Contradictions (e.g., varying IC₅₀ values across studies) are addressed via:

Assay Standardization : Replicating enzyme inhibition assays (e.g., α-glucosidase, acetylcholinesterase) under controlled conditions (pH 7.4, 37°C) .

Metabolite Profiling : LC-MS/MS to rule out interference from degradation products .

Computational Docking : Molecular dynamics simulations to validate binding modes (e.g., benzodioxine interactions with hydrophobic enzyme pockets) .

Advanced: What experimental designs are used to study environmental stability and degradation pathways?

Methodological Answer:
Environmental fate studies follow protocols such as:

Hydrolytic Stability : Incubating the compound in buffers (pH 3–9) at 25–50°C, monitored via HPLC .

Photodegradation : Exposure to UV light (λ = 254 nm) to assess benzodioxine ring cleavage .

Ecotoxicology : Acute toxicity assays using Daphnia magna to evaluate ecological risks .

Q. Table 3: Degradation Data

ConditionHalf-Life (Days)Major Degradants
pH 7, 25°C30Cyclopropane-opened derivative
UV Light7Benzodioxine-quinone

Advanced: How are structure-activity relationships (SAR) investigated for this compound?

Methodological Answer:
SAR studies involve:

Analog Synthesis : Modifying substituents (e.g., replacing cyclopropyl with methyl or phenyl) .

Biological Profiling : Testing analogs against target panels (e.g., kinase assays, GPCR screens) .

QSAR Modeling : Using descriptors like logP, polar surface area, and H-bond donors to predict activity trends .

Basic: What analytical methods ensure purity and quality control during synthesis?

Methodological Answer:

  • HPLC-PDA : Purity >95% confirmed at λ = 254 nm .
  • Elemental Analysis : Matching calculated vs. observed C, H, N percentages (e.g., ±0.3% tolerance) .
  • Karl Fischer Titration : Water content <0.1% for hygroscopic intermediates .

Advanced: How do researchers validate the compound’s mechanism of action in biological systems?

Methodological Answer:
Mechanistic validation employs:

Kinetic Studies : Measuring enzyme inhibition (e.g., KiK_i values via Lineweaver-Burk plots) .

Cellular Imaging : Fluorescent probes to track subcellular localization (e.g., mitochondrial targeting) .

CRISPR Knockout Models : Confirming target specificity using gene-edited cell lines .

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